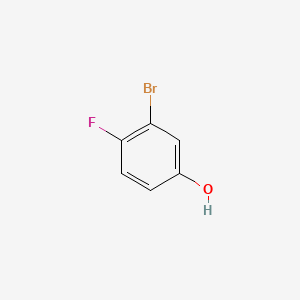

3-Bromo-4-Fluorophenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTULQLVGNZMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382623 | |

| Record name | 3-Bromo-4-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27407-11-0 | |

| Record name | 3-Bromo-4-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization and Academic Significance

3-Bromo-4-fluorophenol is a halogenated phenol (B47542) derivative that has garnered attention in various scientific fields due to its unique structural features and reactivity. chemimpex.com The presence of both a bromine and a fluorine atom on the phenol ring imparts distinct chemical properties, making it a valuable intermediate and building block in organic synthesis. chemimpex.comguidechem.com Its primary academic significance lies in its utility in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.comdatainsightsmarket.com The strategic placement of the halogen atoms and the hydroxyl group allows for a range of chemical transformations, enabling researchers to introduce specific functionalities into target molecules. guidechem.com

The compound's structure, featuring a phenol ring substituted with both bromine and fluorine, makes it a versatile reagent. The bromine atom can participate in various coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. guidechem.com The phenolic hydroxyl group can undergo reactions like alkylation to form ethers. guidechem.com This reactivity profile makes this compound a key component in the synthesis of bioactive compounds and advanced materials. chemimpex.comguidechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27407-11-0 | nih.govoakwoodchemical.comsigmaaldrich.comcalpaclab.com |

| Molecular Formula | C6H4BrFO | nih.govoakwoodchemical.comcalpaclab.comambeed.com |

| Molecular Weight | 191.00 g/mol | sigmaaldrich.comcalpaclab.comambeed.com |

| Appearance | Light yellow to yellow crystal | marketresearchreports.com |

| Purity | ≥98% | calpaclab.com |

Overview of Research Trajectories for Halogenated Phenol Derivatives

The study of halogenated phenol (B47542) derivatives is a significant area of chemical research, driven by their wide-ranging applications. These compounds serve as crucial intermediates in the production of pharmaceuticals, pesticides, dyes, and preservatives. guidechem.comchemicalbook.com Research in this area often focuses on several key trajectories:

Synthesis and Functionalization: A primary research direction involves the development of new and efficient methods for the synthesis of halogenated phenols and their subsequent functionalization. This includes exploring novel catalytic systems and reaction conditions to achieve high yields and selectivity. The transformation of less-activated phenols and their derivatives through C-O bond cleavage is an area of growing interest, offering more environmentally friendly and sustainable cross-coupling reactions compared to traditional methods using aryl halides. nih.gov

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how the type, number, and position of halogen substituents on the phenol ring influence the biological activity of the resulting compounds. For instance, studies on glycine (B1666218) receptors have shown that halogenation in the para position of phenol derivatives is a critical feature for their potency in modulating receptor function. nih.gov

Applications in Materials Science: Halogenated phenols are utilized in the creation of advanced materials, such as polymers and coatings, where they can enhance properties like thermal stability and chemical resistance. chemimpex.comchemimpex.com

Environmental and Degradation Studies: The environmental fate and potential for biodegradation of halogenated phenols are also important research areas. Some microorganisms have been found to be capable of degrading phenolic compounds, which is relevant for bioremediation efforts. mdpi.com

The research into compounds like 3-Bromo-4-fluorophenol is part of this broader effort to leverage the unique properties of halogenated phenols for the development of new technologies and products. datainsightsmarket.com

Foundational Research and Evolving Perspectives

Established Synthetic Pathways

The traditional synthesis of this compound relies on well-established organic reactions. These methods, while effective, often involve harsh conditions and can generate significant waste.

Electrophilic Aromatic Substitution Reactions in Synthesis

Electrophilic aromatic substitution is a fundamental process for introducing bromine onto the aromatic ring. The hydroxyl (-OH) and fluorine (-F) substituents on the phenol ring direct the incoming electrophile, in this case, a bromine species. The hydroxyl group is a strong activating group, directing ortho and para to itself, while the fluorine atom is a deactivating group but also an ortho, para-director.

A common approach is the direct bromination of 4-fluorophenol (B42351). smolecule.com The hydroxyl group's activating effect directs the bromine to the positions ortho to it (positions 3 and 5). The reaction can be carried out using various brominating agents, such as molecular bromine (Br₂) in a suitable solvent like acetic acid or with a catalyst like iron(III) bromide (FeBr₃). Controlling the reaction conditions, such as temperature (often between 0–5°C), is crucial to prevent over-bromination and the formation of byproducts like 3,5-dibromo-4-fluorophenol.

Another example of electrophilic aromatic substitution involves the bromination of 4-fluorobenzaldehyde (B137897), which can then be converted to this compound in subsequent steps. googleapis.com This method often requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the reaction. googleapis.com However, the use of large quantities of such catalysts can lead to significant waste generation. googleapis.com

Derivatization of Phenolic Precursors

This strategy involves modifying a pre-existing phenolic molecule that already contains some of the desired substituents. For instance, a synthesis route can start from a protected this compound derivative. A common protecting group for the hydroxyl function is dimethyl tert-butylsilyl. This protected compound, when treated with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride in a solvent such as tetrahydrofuran (B95107) (THF), undergoes deprotection to yield this compound. guidechem.com This method is often used in the final step of a multi-step synthesis to unmask the phenolic hydroxyl group.

Another derivatization approach involves the hydrolysis of an O-acetyl protected this compound. This can be achieved by treating the acetylated compound with a mild base, such as diisopropylethylamine in methanol, to cleave the ester and afford the final product. guidechem.com

Multi-Step Organic Synthesis Approaches

Often, the synthesis of this compound is part of a longer, multi-step sequence, especially when high purity and specific isomerism are required. These sequences can start from more readily available starting materials and build the target molecule step-by-step.

One such pathway could begin with 4-fluoronitrobenzene. This compound can be brominated to give 3-bromo-4-fluoronitrobenzene. prepchem.comresearchgate.net The nitro group can then be reduced to an amino group, and subsequently, the amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis to yield this compound.

Another multi-step approach could start from 4-fluorotoluene (B1294773). Bromination of 4-fluorotoluene can yield 3-bromo-4-fluorotoluene. google.comsigmaaldrich.com The methyl group can then be oxidized to a carboxylic acid, and a subsequent Baeyer-Villiger oxidation could potentially lead to the desired phenolic compound, although this specific transformation to this compound is less commonly documented.

A further example involves the hydrolysis of a bromo-fluoro-aromatic compound where the bromine atom is selectively replaced by a hydroxyl group. For instance, a process for making 4-fluorophenol involves the hydrolysis of 4-bromo-1-fluorobenzene. google.com A similar principle could be applied to a precursor like 1,2-dibromo-4-fluorobenzene, although controlling the regioselectivity of the hydrolysis would be a significant challenge.

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally friendly methods. These principles are being applied to the synthesis of this compound through catalytic approaches and green chemistry designs.

Catalytic Synthesis of this compound

Catalytic methods aim to improve reaction rates and selectivity while reducing the amount of reagents needed. For the bromination of phenolic compounds, various catalytic systems have been explored. For instance, the use of zinc bromide as a catalyst for the bromination of 4-fluorobenzaldehyde has been reported as an alternative to aluminum chloride, potentially reducing waste. google.com

Layered double hydroxides (LDHs), such as those containing zinc and aluminum (ZnAl–BrO₃⁻–LDHs), have been shown to enhance para-selectivity in the bromination of substituted phenols in the presence of potassium bromide. smolecule.com While this specific example focuses on para-selectivity, the use of such heterogeneous catalysts represents a promising direction for more controlled and efficient halogenation reactions.

Green Chemistry Principles in Synthetic Design

Green chemistry seeks to minimize the environmental impact of chemical processes. In the context of this compound synthesis, this can involve the use of less hazardous reagents and solvents, as well as developing more atom-economical reactions.

One approach is the use of hydrogen peroxide (H₂O₂) in combination with hydrobromic acid (HBr) as a brominating system. This "on water" system is considered more environmentally benign than using elemental bromine. mdpi.com Another green alternative is the use of N-bromosuccinimide (NBS) as a brominating agent, which can be easier to handle and can sometimes offer better selectivity. mdpi.com

The choice of solvent also plays a crucial role in the greenness of a synthesis. Research has shown that solvent polarity can significantly influence reaction pathways. smolecule.com For example, bromination of 4-fluorophenol in water can lead to multiple substitutions, while using a non-polar solvent like carbon tetrachloride can favor mono-substitution. smolecule.com The development of reactions in greener solvents, such as water or recyclable ionic liquids, is an active area of research. For instance, microwave-assisted bromination in ionic liquids has been shown to achieve high conversion rates in short reaction times, although product isolation can be challenging.

Continuous Flow Methodologies for Production Scale-Up

For industrial-scale production of this compound and its derivatives, continuous flow processes offer significant advantages over traditional batch methods. These systems allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is crucial for ensuring high purity and consistent yields. vulcanchem.com The use of continuous flow chemistry is particularly relevant in the synthesis of halogenated aromatic compounds, where reactions can be exothermic or require careful handling of hazardous reagents.

Regioselectivity and Stereochemical Control in Synthesis

Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereochemistry) is paramount when synthesizing this compound and its subsequent derivatives, as the biological activity and material properties of the final products are highly dependent on their precise molecular structure.

Mechanistic Investigations of Halogenation Regioselectivity

The regioselective bromination of 4-fluorophenol to yield this compound is governed by the electronic effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating, ortho-para directing group for electrophilic aromatic substitution. Conversely, the fluorine (-F) atom is a deactivating group due to its high electronegativity (inductive effect), but it also acts as an ortho-para director because of its ability to donate a lone pair of electrons (resonance effect).

In the case of 4-fluorophenol, the para position relative to the hydroxyl group is blocked by the fluorine atom. The two ortho positions (positions 2 and 6) and the two meta positions (positions 3 and 5) are available for substitution. The powerful ortho-directing effect of the hydroxyl group makes positions 2 and 6 the most activated sites for electrophilic attack. However, the fluorine atom at position 4 also directs incoming electrophiles to its ortho positions (positions 3 and 5). The resulting substitution pattern is a balance of these directing effects. Bromination occurs preferentially at the 3-position (and 5-position), which is ortho to the fluorine and meta to the hydroxyl group, indicating the significant influence of the fluorine substituent. smolecule.com

To enhance regioselectivity, specific catalytic systems have been developed. Research has shown that using hydrogen bromide (HBr) in the presence of a sterically hindered sulfoxide (B87167), such as di-4-chlorophenyl sulfoxide, can achieve high regioselectivity for the para-bromination of ortho- and meta-substituted phenols and the ortho-bromination of para-substituted phenols. ccspublishing.org.cn The proposed mechanism involves the initial oxidation of HBr by the sulfoxide to form a bulky brominating species. This steric hindrance favors the electrophilic attack at the less hindered position on the phenol ring. ccspublishing.org.cn

| Brominating Agent/System | Solvent | Temperature | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Br₂ in CCl₄ | Carbon Tetrachloride (CCl₄) | 25°C | Favors mono-substitution; ~70% yield for some substrates. | smolecule.com |

| KBr/ZnAl–BrO₃⁻–LDHs | Acetic Acid/Water | 35–50°C | High para-selectivity; 51–89% yield. | smolecule.com |

| NaBr/NaBrO₃/HCl | Water | 25–35°C | Rapid bromination at all activated positions; 91–99% yield for tri-substitution. | smolecule.com |

| HBr/Di-4-chlorophenyl sulfoxide | Not specified | Not specified | High regioselectivity (97/3 p/o ratio for phenol); 91% yield. | ccspublishing.org.cn |

Enantioselective and Diastereoselective Synthesis of Derivatives

Once this compound is synthesized, it can be used as a starting material for creating more complex, chiral molecules. Enantioselective and diastereoselective syntheses are crucial for producing specific stereoisomers, which is often a requirement for biologically active compounds.

A documented example involves the asymmetric synthesis of dihydrobenzofuran derivatives. In one patented method, (S)-2-(3-Bromo-2-hydroxy-propyl)-4-fluoro-phenol is synthesized as a key chiral intermediate. google.com This process demonstrates the introduction of a stereocenter into a molecule derived from a 4-fluorophenol structure. The synthesis involves multiple steps, including the creation of a chiral epoxide which is then opened to install the bromo and hydroxyl groups with specific stereochemistry.

| Reactant | Key Transformation Step | Product | Significance | Reference |

|---|---|---|---|---|

| Acetic acid 1-bromomethyl-2-(5-fluoro-2-hydroxy-phenyl)-ether ester | Acid-catalyzed rearrangement and deprotection in methanol. | (S)-2-(3-Bromo-2-hydroxy-propyl)-4-fluoro-phenol | Creates a chiral secondary alcohol derivative of this compound. | google.com |

Furthermore, enzymatic methods represent another powerful strategy for achieving high enantioselectivity. Enzymes such as tyrosine phenol-lyase have been used in the synthesis of chiral amino acids like 3-fluoro-L-tyrosine from 2-fluorophenol. researchgate.net This chemoenzymatic approach highlights the potential for using biocatalysts to construct complex, enantiomerically pure derivatives from fluorinated phenol precursors, a strategy that could be adapted for derivatives of this compound.

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. libretexts.org The outcome of such reactions on the this compound ring is determined by the activating and directing effects of the existing substituents.

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is a product of the competing electronic effects of the hydroxyl, bromo, and fluoro substituents.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group. Through resonance, its oxygen lone pairs donate electron density to the aromatic ring, particularly at the ortho and para positions. This effect significantly outweighs its inductive electron-withdrawal, making the ring much more reactive towards electrophiles than benzene itself.

The position of any further electrophilic substitution on the this compound ring is determined by the cumulative directing effects of the three substituents. The hierarchy of directing influence places the strongly activating hydroxyl group far above the deactivating halogens.

The hydroxyl group at C1 strongly directs incoming electrophiles to the C2, C4, and C6 positions.

The C4 position is already occupied by the fluorine atom.

The C2 position is ortho to the hydroxyl group but meta to both the bromine and fluorine atoms.

The C6 position is ortho to the hydroxyl group, ortho to the bromine atom, and para to the fluorine atom.

The resonance-based electron-donating effects of all three substituents converge and reinforce each other at the C6 position, making it the most electronically enriched and nucleophilic site on the ring. Therefore, electrophilic aromatic substitution on this compound is expected to show high regioselectivity for the C6 position. For instance, electrophilic bromination using reagents like N-bromosuccinimide (NBS) would be predicted to yield 2,5-Dibromo-4-fluorophenol. organic-chemistry.org

Influence of Halogen Substituents on Aromatic Reactivity

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C3 position is the primary site for metal-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions significantly enhance the synthetic utility of this compound as a molecular scaffold. researchgate.net

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide. organic-chemistry.org While specific literature examples for this compound are not prevalent, its C-Br bond is well-suited for this transformation, allowing for the synthesis of biaryl structures. researchgate.net The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org Conditions used for similar bromofluorinated aromatics are directly applicable. organic-chemistry.org

Representative Suzuki-Miyaura Coupling Reaction

| Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|

Heck Reaction: The Heck reaction couples aryl halides with alkenes, catalyzed by palladium, to form substituted alkenes. This reaction offers a method to introduce vinyl groups onto the this compound core. The reaction typically employs a palladium(II) acetate (B1210297) catalyst, often with a phosphine (B1218219) ligand, and a base to regenerate the active catalyst. libretexts.orgorganic-chemistry.org

Representative Heck Reaction

| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

|---|

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of aryl halides with terminal alkynes to create arylalkynes and conjugated enynes. researchgate.netwikipedia.org This method allows for the direct attachment of alkyne functionalities to the this compound scaffold. The reaction mechanism involves separate but interconnected palladium and copper catalytic cycles. researchgate.net

Representative Sonogashira Coupling Reaction

| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

|---|

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen (C-N) bonds by coupling aryl halides with primary or secondary amines. libretexts.orgorganic-chemistry.org It represents a powerful strategy for synthesizing arylamine derivatives from this compound. The reaction requires a palladium precursor, a suitable phosphine ligand (often bulky and electron-rich), and a strong base. rsc.orgmdpi.com

Representative Buchwald-Hartwig Amination

| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

|---|

Ullmann Condensation (C-O Coupling): Beyond C-C and C-N bond formation, the bromine atom can also participate in carbon-oxygen (C-O) coupling reactions to form diaryl ethers. The classic method is the Ullmann condensation, which uses a copper catalyst to couple an aryl halide with a phenol or alcohol. mdpi.com This allows for the linking of this compound to other phenolic units.

Representative Ullmann C-O Coupling Reaction

| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

|---|

Heck and Sonogashira Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic rings. Its mechanism typically involves the attack of a nucleophile on an aromatic ring carbon bearing a suitable leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. researchgate.netmasterorganicchemistry.com The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.commagritek.com

In the case of this compound, the aromatic ring is substituted with two halogen atoms, which exert an electron-withdrawing inductive effect, and a hydroxyl group, which has an electron-withdrawing inductive effect but a powerful electron-donating resonance effect. Under basic conditions required for many SNAr reactions, the hydroxyl group is deprotonated to form a phenoxide ion, which is an even stronger electron-donating group. This electronic profile complicates the potential for SNAr reactions.

Reactivity at the Fluorine-Bearing Position

The fluorine atom is located at the C-4 position, para to the phenolic hydroxyl group. In SNAr reactions, fluoride is generally an excellent leaving group, often superior to other halogens like bromide, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

However, the position of the fluorine atom para to the powerful electron-donating hydroxyl (or phenoxide) group is a significant impediment to the standard SNAr mechanism. Electron-donating groups destabilize the anionic Meisenheimer intermediate required for the reaction, thereby increasing the activation energy and slowing down or preventing the substitution. masterorganicchemistry.com For a successful SNAr reaction, strong electron-withdrawing groups are typically required at the ortho and/or para positions relative to the leaving group to stabilize this intermediate. libretexts.org Consequently, direct nucleophilic displacement of the fluorine atom in this compound is not generally favored under typical SNAr conditions due to the deactivating effect of the para-hydroxyl group.

Reactivity at the Bromine-Bearing Position

The bromine atom is situated at the C-3 position, which is ortho to the hydroxyl group and meta to the fluorine atom. Similar to the situation at the fluorine-bearing position, the strong electron-donating effect of the ortho-hydroxyl/phenoxide group disfavors the formation of the necessary Meisenheimer complex for an SNAr reaction at C-3.

Furthermore, bromide is generally a less effective leaving group than fluoride in SNAr reactions. masterorganicchemistry.com The reactivity order for leaving groups in activated systems is typically F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. This is because the C-X bond is not broken in the rate-determining step, so the bond strength is less important than the ability of the halogen to activate the ring towards nucleophilic attack through its inductive effect. masterorganicchemistry.com Given the electronic opposition from the hydroxyl group and the inherently lower reactivity of bromine as a leaving group in this context, SNAr at the bromine-bearing position is also considered highly unlikely. Instead, the bromine atom is more suited for participating in reactions like metal-catalyzed cross-coupling. ossila.com

Chemistry of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in this compound, readily participating in a variety of transformations such as alkylation, etherification, and esterification, and often requiring protection during multi-step syntheses.

Alkylation and Etherification Reactions

The most common method for the etherification of phenols is the Williamson Ether Synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a leaving group from an alkyl halide (or a similar electrophile) in an SN2 reaction. masterorganicchemistry.com The acidity of the phenolic proton allows for the use of a wide range of bases.

Table 1: Typical Conditions for Williamson Ether Synthesis of this compound

| Reagent Type | Examples | Base | Solvent | General Conditions |

|---|---|---|---|---|

| Alkyl Halide | Methyl iodide, Ethyl bromide, Benzyl chloride | K₂CO₃, NaH, Cs₂CO₃ | Acetone, DMF, Acetonitrile | Room temperature to moderate heating |

| Alkyl Sulfate | Dimethyl sulfate, Diethyl sulfate | K₂CO₃, NaOH | Acetone, Dichloromethane | Often performed at room temperature |

Another effective method for alkylation involves the use of trichloroacetimidates as alkylating agents, which can be activated by a catalytic amount of a Brønsted or Lewis acid. syr.edu

Mitsunobu Reaction Applications

The Mitsunobu reaction provides a powerful method for forming ethers from phenols under mild, neutral conditions. alfa-chemistry.com This reaction typically involves an alcohol (in this case, the phenol acts as the nucleophile), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nrochemistry.comorganic-synthesis.com The reaction proceeds through an oxyphosphonium intermediate, which is then displaced by the nucleophile. nrochemistry.com

The general applicability of the Mitsunobu reaction to phenols makes it a valuable tool for the synthesis of aryl ethers derived from this compound, especially when base-sensitive functional groups are present elsewhere in the reacting partners. ossila.comencyclopedia.pub

Table 2: General Mitsunobu Reaction for Etherification of Phenols

| Phenolic Substrate | Alcohol | Reagents | Solvent | Product Type |

|---|---|---|---|---|

| This compound | Primary or Secondary Alcohol | PPh₃, DEAD or DIAD | THF, Dioxane | Aryl-Alkyl Ether |

Note: The order of reagent addition is often crucial in the Mitsunobu reaction. Typically, the phenol, alcohol, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate. alfa-chemistry.comorganic-synthesis.com

Protection and Deprotection Strategies

To prevent unwanted side reactions during a synthetic sequence, the reactive phenolic hydroxyl group often requires temporary conversion to a less reactive functional group. A wide array of protecting groups are available for phenols, chosen based on their stability to subsequent reaction conditions and the ease of their removal. rochester.edu

Common strategies involve converting the phenol to an ether or an ester. Silyl ethers are particularly useful due to the variety of available reagents and the mild conditions for their cleavage.

Table 3: Common Protecting Groups for the Phenolic Hydroxyl Group

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Reagents |

|---|---|---|---|

| Benzyl Ether | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) |

| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA | Acidic conditions (e.g., HCl) |

| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole | TBAF, HF |

| Acetate | Ac | Acetic anhydride, Pyridine | Base (e.g., K₂CO₃, MeOH), Acid |

| Benzoate | Bz | Benzoyl chloride, Pyridine | Base (e.g., NaOH) |

This table provides a selection of common protecting groups; the optimal choice depends on the specific synthetic route. synarchive.com

In-depth Mechanistic Studies

Understanding the precise mechanisms by which this compound reacts is crucial for optimizing reaction conditions and designing novel synthetic routes. Such studies typically involve a combination of kinetic analysis, intermediate characterization, and the evaluation of environmental factors like solvent and pH.

Kinetic analysis provides quantitative insight into reaction rates, orders, and activation energies, which are fundamental to elucidating a reaction mechanism. For reactions involving substituted phenols like this compound, both experimental and computational methods are employed.

Methodologies for Kinetic Analysis:

Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for mapping reaction pathways. researchgate.net These calculations can predict the geometries of transition states and intermediates, allowing for the estimation of activation energies for different potential routes. researchgate.netdominican.edu For instance, studies on related chlorophenols have used DFT to calculate thermodynamic and kinetic parameters for reactions involving radical species. nih.gov

Experimental Monitoring: The progress of a reaction can be tracked using various analytical techniques. Spectroscopic methods like in-situ Raman or UV-Vis spectroscopy can monitor the concentration changes of reactants and products in real-time. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also used to analyze samples taken at different time intervals.

Below is a conceptual data table illustrating how kinetic parameters for a hypothetical Suzuki coupling reaction of this compound might be presented.

| Temperature (°C) | Rate Constant (k, L·mol⁻¹·s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| 60 | 0.005 | 100 |

| 70 | 0.012 | |

| 80 | 0.028 | |

| 90 | 0.060 |

This table is illustrative and based on general principles of chemical kinetics observed in Suzuki coupling reactions of aryl bromides. mdpi.comresearchgate.net

Many chemical reactions proceed through short-lived, high-energy intermediates that are not present in the final product mixture. Identifying and characterizing these species is a cornerstone of mechanistic investigation.

Potential Intermediates in Reactions of this compound:

Phenoxy Radicals: In oxidation or combustion reactions, the phenolic hydrogen can be abstracted to form a resonance-stabilized phenoxy radical. dominican.eduscholaris.ca The spin density of such radicals is highest at the oxygen and the ortho and para positions, influencing subsequent reactions. scholaris.ca Chlorination of bromophenols, for example, is suggested to proceed via phenoxy radical intermediates. escholarship.org

Organometallic Intermediates: In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the mechanism involves a series of organopalladium intermediates. libretexts.org The catalytic cycle includes the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation and reductive elimination. libretexts.orguwindsor.ca The characterization of these transient Pd(II) species is key to understanding the reaction.

Charged Intermediates: The formation of a phenoxide ion under basic conditions is a critical intermediate for reactions like O-alkylation. unive.it In electrophilic substitution, charged intermediates known as arenium ions (or sigma complexes) are formed.

Characterization Techniques: Detecting these fleeting species requires specialized techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is used to study radical intermediates. scholaris.ca Modern mass spectrometry techniques, like Electrospray Ionization Mass Spectrometry (ESI-MS), can be used to observe and identify organometallic intermediates in catalytic cycles. scielo.br In some cases, intermediates can be "trapped" by reacting them with another molecule to form a stable, characterizable product.

| Reaction Type | Potential Intermediate | Characterization Technique |

|---|---|---|

| Oxidation / Radical Reactions | Phenoxy Radical | Electron Paramagnetic Resonance (EPR) Spectroscopy scholaris.ca |

| Suzuki Cross-Coupling | Aryl-Pd(II) Complex | ESI-Mass Spectrometry, NMR Spectroscopy libretexts.orgscielo.br |

| O-Alkylation | Phenoxide Anion | Inferred from pH dependence and reaction kinetics unive.it |

The choice of solvent and the pH of the reaction medium can profoundly influence reaction rates and even change the course of a reaction by altering the stability of reactants, intermediates, and transition states.

pH Dependence: The acidity or basicity of the medium is particularly important for phenols due to the acidic nature of the hydroxyl group.

Basic Conditions: In the presence of a base, this compound is deprotonated to form the corresponding 3-bromo-4-fluorophenoxide ion. This anion is significantly more nucleophilic than the neutral phenol, dramatically accelerating reactions such as O-alkylation. unive.it For Suzuki couplings, the choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is critical and is involved in the transmetalation step of the catalytic cycle. liv.ac.ukresearchgate.net

Acidic Conditions: In acidic media, the reactivity can also be altered. For example, in electrophilic bromination reactions of phenols, the rate constant can decrease significantly as the pH increases from acidic to basic. chemrxiv.org The activation energy required for the reaction also tends to increase with pH, indicating a higher energy barrier in less acidic conditions. chemrxiv.org

Solvent Effects: The solvent plays a crucial role in solvating the reacting species and can influence reaction mechanisms.

Polarity: Solvent polarity is a key factor. For Suzuki coupling reactions, solvent systems often include water with an organic co-solvent like toluene, dioxane, or DMF. liv.ac.uk The presence of water can be essential for dissolving the base and facilitating the reaction. liv.ac.ukresearchgate.net

Solvent Type: Polar aprotic solvents (e.g., DMF, THF) are effective at stabilizing charged intermediates, which can be beneficial in many reactions. liv.ac.uk In contrast, non-polar solvents may be used to control or slow down highly reactive processes. The choice of solvent can dramatically affect reaction yield and selectivity in palladium-catalyzed reactions. beilstein-journals.org

| Condition | Effect on this compound | Example Reaction Pathway Affected |

|---|---|---|

| Acidic (e.g., pH 3-5) | Phenol remains protonated (-OH). May activate electrophiles. | Favors certain electrophilic aromatic substitutions. chemrxiv.org |

| Basic (e.g., pH > 10) | Deprotonation to form the more reactive phenoxide ion (-O⁻). | Accelerates O-alkylation; essential for Suzuki coupling transmetalation. unive.itorganic-chemistry.org |

| Polar Protic Solvent (e.g., Water, Ethanol) | Can stabilize ions and participate in H-bonding. Often used as a co-solvent. | Suzuki Coupling (often in a water/organic mixture). researchgate.net |

| Polar Aprotic Solvent (e.g., Dioxane, DMF) | Solvates cations well; stabilizes charged intermediates. | Commonly used in Pd-catalyzed cross-coupling reactions. liv.ac.ukbeilstein-journals.org |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule. For 3-Bromo-4-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete picture of its structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and environment of hydrogen atoms in a molecule. In this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring—a hydroxyl group at C1, a bromine atom at C3, and a fluorine atom at C4—results in three distinct aromatic proton signals.

The expected chemical shifts (δ) for these protons are influenced by the electronic effects of the substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the halogens are deactivating, ortho-, para-directing groups. The interplay of these effects, along with spin-spin coupling between adjacent protons and with the fluorine atom, results in a complex splitting pattern. Generally, aromatic protons in similar phenolic compounds resonate in the range of δ 6.5–7.5 ppm. wiley-vch.de The proton on C2 would likely appear as a doublet, coupled to the proton on C6. The proton on C5 would be a doublet of doublets, coupled to the proton on C6 and the fluorine at C4. The proton on C6 would also appear as a doublet of doublets, coupled to the protons on C2 and C5.

A representative, albeit for a related derivative, ¹H NMR spectrum of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole shows aromatic protons in the downfield region between 7.0-8.0 ppm. smolecule.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~7.2 | d | J(H2-H6) |

| H-5 | ~6.9 | dd | J(H5-H6), J(H5-F4) |

| H-6 | ~7.0 | dd | J(H6-H2), J(H6-H5) |

Note: The data in this table are predicted values based on the analysis of related compounds and general principles of NMR spectroscopy. Experimental verification is required.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, six distinct signals are expected in the aromatic region of the ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents and their position on the ring.

The carbon atom attached to the hydroxyl group (C1) is expected to be significantly deshielded, appearing at a higher chemical shift. The carbon bonded to the highly electronegative fluorine atom (C4) will also be deshielded and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon bearing the bromine atom (C3) will have its chemical shift influenced by the heavy atom effect. The remaining carbons (C2, C5, C6) will show signals at intermediate chemical shifts. For comparison, in the isomer 2-Bromo-4-fluorophenol (B1268413), the carbon attached to bromine (C2) resonates at δ 152.3 ppm, and the carbon attached to fluorine (C4) is observed at δ 162.1 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~150-155 |

| C2 | ~115-120 |

| C3 | ~110-115 |

| C4 | ~155-160 (with large ¹JCF) |

| C5 | ~118-123 |

Note: The data in this table are predicted values based on the analysis of related compounds and general principles of NMR spectroscopy. Experimental verification is required.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. In fluorophenols, the position of the fluorine atom relative to the hydroxyl group significantly affects its chemical shift. For instance, fluorine atoms ortho to a hydroxyl group typically resonate around -138 ppm, while those in a meta position appear around -113 ppm. researchgate.net For a derivative, 5-(3-bromo-4-fluorophenyl)-2H-tetrazole, the fluorine chemical shift is expected in the range of -110 to -130 ppm relative to trichlorofluoromethane (B166822) (CFCl₃). smolecule.com

The fluorine signal for this compound will be split by the neighboring protons, primarily H5, providing further structural confirmation.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C NMR signals.

COSY (¹H-¹H Correlation): A COSY spectrum would reveal the coupling relationships between the protons in this compound. Cross-peaks would be observed between H2 and H6, and between H5 and H6, confirming their adjacent positions. The absence of a cross-peak between H2 and H5 would further validate the substitution pattern.

HSQC (¹H-¹³C Correlation): An HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the definitive assignment of the signals for C2, C5, and C6 by correlating them with their corresponding proton signals (H2, H5, and H6).

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of this compound is characterized by several key absorption bands corresponding to specific functional groups and skeletal vibrations.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. In the related compound 2-amino-3-bromo-4-fluorophenol, this stretch is observed around 3300 cm⁻¹.

C-H Stretch (Aromatic): The stretching vibrations of the aromatic C-H bonds typically appear in the region of 3000-3100 cm⁻¹.

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹. For the isomer 2-Bromo-4-fluorophenol, this band is found between 1220-1250 cm⁻¹. chemicalbook.com

C-Br Stretch: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-700 cm⁻¹. In 2-Bromo-4-fluorophenol, this absorption is observed between 560-580 cm⁻¹. chemicalbook.com

O-H Bend: The in-plane bending of the O-H group is expected around 1300-1400 cm⁻¹, while the out-of-plane bend appears as a broad band around 650-750 cm⁻¹.

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch | 3200-3600 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aromatic C=C stretch | 1400-1600 | IR, Raman |

| C-F stretch | 1200-1300 | IR |

| C-O stretch | 1180-1260 | IR |

Note: The data in this table are predicted values based on the analysis of related compounds and general principles of vibrational spectroscopy. Experimental verification is required.

Analysis of Intermolecular and Intramolecular Interactions

The molecular structure of this compound is subject to a variety of intermolecular and intramolecular forces that dictate its physical and chemical behavior. In the solid state, these interactions are crucial in determining the crystal packing. While specific crystallographic studies on this compound are not extensively detailed in the provided results, analysis of related halogenated phenols and aromatic compounds provides a framework for understanding the likely interactions.

Intramolecularly, the hydroxyl group can form a weak hydrogen bond with the adjacent bromine atom, influencing the orientation of the hydroxyl group. The electron-withdrawing nature of both the bromine and fluorine atoms affects the electron density distribution across the benzene ring.

Intermolecularly, hydrogen bonding is expected to be a dominant force, with the phenolic hydroxyl group acting as a hydrogen bond donor and the oxygen or halogen atoms of neighboring molecules acting as acceptors. In the crystal lattice of similar compounds, such as derivatives of 4-bromophenol (B116583), C—H⋯O and C—H⋯Br hydrogen bonds have been observed. iucr.org Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal structure. smolecule.com The presence of both bromine and fluorine allows for the possibility of halogen bonding (Br···F, Br···Br, F···F), which are weaker, directional interactions that can influence crystal packing. researchgate.net

Hirshfeld surface analysis, a computational tool, is often used to visualize and quantify these intermolecular contacts. iucr.org For a related bromo-fluoro-phenol derivative, this analysis revealed the percentage contributions of different interactions to the total Hirshfeld surface, such as O⋯H/H⋯O, Br⋯H/H⋯Br, and F⋯H/H⋯F contacts. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. uzh.ch For organic molecules, the absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The most common transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

In this compound, the presence of the benzene ring with its π-electron system, the non-bonding electrons on the oxygen and halogen atoms, and the influence of the substituents give rise to characteristic absorption bands. The expected electronic transitions are primarily π → π* and n → π. libretexts.org The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. The n → π* transitions involve the promotion of a non-bonding electron from the oxygen or halogen atoms to an antibonding π* orbital of the ring.

The conjugation of the p-orbitals of the hydroxyl group and the halogens with the aromatic π-system affects the energy of these transitions and thus the wavelength of maximum absorbance (λmax). Generally, substituents on the benzene ring can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the absorption bands. For phenolic compounds, the position of λmax is also sensitive to the pH of the solution, as deprotonation of the hydroxyl group to form the phenoxide ion alters the electronic structure and conjugation within the molecule.

While specific λmax values for this compound are not provided in the search results, related compounds like 5-(3-bromo-4-fluorophenyl)-2H-tetrazole exhibit absorption maxima in the UV region, which are attributed to the π→π* transitions within the aromatic system. smolecule.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. libretexts.org For this compound (C₆H₄BrFO), the molecular weight is approximately 191.00 g/mol . nih.gov

The mass spectrum of this compound is characterized by the presence of a distinct isotopic pattern for the molecular ion peak due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance ratio. This results in two peaks of almost equal intensity separated by two mass units (m/z). The monoisotopic mass of this compound is 189.94296 Da. nih.gov

Electron impact (EI) ionization typically leads to extensive fragmentation. Common fragmentation pathways for halogenated phenols include:

Loss of a hydrogen atom: From the hydroxyl group to form a phenoxide ion.

Loss of CO: A common fragmentation for phenols, leading to a five-membered ring fragment.

Loss of the bromine atom: Cleavage of the C-Br bond.

Loss of the fluorine atom: Cleavage of the C-F bond.

The relative abundance of these fragment ions provides valuable information for structural elucidation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which helps in confirming the elemental composition. smolecule.com

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 190.95024 | 127.7 |

| [M+Na]⁺ | 212.93218 | 140.9 |

| [M-H]⁻ | 188.93568 | 132.3 |

| [M+NH₄]⁺ | 207.97678 | 150.7 |

| [M+K]⁺ | 228.90612 | 129.8 |

| [M+H-H₂O]⁺ | 172.94022 | 128.1 |

| [M+HCOO]⁻ | 234.94116 | 148.5 |

| [M+CH₃COO]⁻ | 248.95681 | 177.5 |

| [M+Na-2H]⁻ | 210.91763 | 136.0 |

| [M]⁺ | 189.94241 | 144.4 |

X-ray Diffraction Crystallography for Solid-State Molecular Conformation

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular conformation in the solid state.

Although a specific crystal structure for this compound was not found in the provided search results, studies on similar molecules offer valuable insights. For instance, in a series of fluorinated 4-bromodiphenyl ethers, the C-F bond lengths were found to be between 1.347(2) Å and 1.362(2) Å, and the C-Br bond lengths ranged from 1.880(3) Å to 1.904(19) Å. nih.gov In a derivative of 4-bromo-5-fluorophenol, the molecule was found to be nearly planar. iucr.org

The crystal packing of this compound would be influenced by the interplay of the intermolecular forces discussed in section 4.2.2, including hydrogen bonding, halogen bonding, and π-π stacking. The crystal system, space group, and unit cell dimensions would be determined by the most energetically favorable arrangement of the molecules in the lattice. For example, a related bromo-fluoro-phenol derivative crystallizes in the monoclinic space group P2₁/n. researchgate.net The planarity of the benzene ring and the positions of the substituents would be precisely defined, and any deviations from ideal geometry due to steric or electronic effects would be quantifiable.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromophenol |

| 5-(3-bromo-4-fluorophenyl)-2H-tetrazole |

| 4-bromodiphenyl ether |

Computational Chemistry and Theoretical Modeling of 3 Bromo 4 Fluorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used for studying halogenated aromatic compounds. scholarsresearchlibrary.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p) or 6-311++G(d,p), which defines the mathematical description of the orbitals. researchgate.net

Geometric Optimization and Conformation Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

For 3-Bromo-4-Fluorophenol, this would involve calculating bond lengths, bond angles, and dihedral (torsional) angles. The planarity of the benzene (B151609) ring and the orientation of the hydroxyl (-OH) group relative to the ring are key conformational features. It is expected that the ground-state geometry of this compound would converge to C_s symmetry. nih.gov The optimization would yield precise values for parameters such as the C-Br, C-F, C-O, O-H, and various C-C and C-H bond lengths and the angles between them. These theoretical values can then be compared with experimental data if available, for example, from X-ray crystallography. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative and not based on a specific published study of this compound. It demonstrates the type of data generated in such an analysis.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.910 | C-C-Br | 121.0 |

| C-F | 1.355 | C-C-F | 119.5 |

| C-O | 1.360 | C-C-O | 120.5 |

| O-H | 0.960 | C-O-H | 109.0 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. bohrium.com For substituted phenols, the distribution of HOMO and LUMO orbitals across the aromatic ring and substituents indicates the likely sites for electrophilic and nucleophilic attack. The analysis would also yield values for global reactivity descriptors like chemical hardness, softness, and electronegativity.

Table 2: Hypothetical FMO Properties for this compound (Illustrative) Note: The following data is illustrative and not based on a specific published study of this compound.

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Prediction of Spectroscopic Parameters

Computational methods can predict various types of spectra. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). nih.govacs.org This method provides information on excitation energies, corresponding wavelengths (λ_max), and oscillator strengths, which relate to the intensity of absorption bands. nih.govacs.org

Similarly, methods exist to predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), chemical shifts can be predicted, which are invaluable for structural elucidation and for comparing with experimental NMR data.

Calculation of Vibrational Frequencies

The calculation of vibrational frequencies serves two main purposes: it confirms that the optimized geometry is a true energy minimum (no imaginary frequencies), and it allows for the prediction and assignment of infrared (IR) and Raman spectra. researchgate.net

Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C aromatic ring stretching, C-F or C-Br stretching, or O-H bending. researchgate.net Comparing the calculated vibrational spectrum with an experimental one is a standard method for validating the computational model. A potential energy distribution (PED) analysis can be performed to provide a quantitative description of each vibrational mode. researchgate.net

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound (Illustrative) Note: The following data is illustrative and not based on a specific published study of this compound.

| Frequency (cm⁻¹) | Assignment |

| 3650 | O-H stretch |

| 3100 | Aromatic C-H stretch |

| 1610 | Aromatic C=C stretch |

| 1250 | C-F stretch |

| 1150 | In-plane O-H bend |

| 570 | C-Br stretch |

Quantum Chemical Studies on Reactivity and Selectivity

Beyond global reactivity descriptors from FMO analysis, computational chemistry can be used to model specific chemical reactions.

Elucidation of Reaction Mechanisms and Transition States

To study a chemical reaction, computational chemists can map out the entire reaction pathway, including reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in a vibrational analysis.

For this compound, one could model reactions such as electrophilic aromatic substitution, nucleophilic substitution, or coupling reactions. By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. This approach can also explain regioselectivity, for example, by comparing the activation energies for substitution at different positions on the aromatic ring. Such studies are vital for understanding and predicting the chemical behavior of the molecule in synthesis and other applications. smolecule.com

Computational Prediction of Regiochemical Outcomes

Computational chemistry offers significant predictive power in determining the regiochemical outcomes of reactions involving this compound. Methods like Density Functional Theory (DFT) are employed to model the electronic landscape of the molecule and forecast its reactivity towards electrophilic and nucleophilic attack.

The reactivity of the aromatic ring is dictated by the combined electronic effects of the hydroxyl (-OH), bromine (-Br), and fluorine (-F) substituents. The -OH group is a strong activating group and ortho-, para- director, while the halogens are deactivating yet also ortho-, para- directing due to the dominance of their inductive electron-withdrawing effect over their resonance electron-donating effect.

DFT calculations, using functionals such as B3LYP with basis sets like 6-31G*, can be used to compute various reactivity indices. These include mapping the electrostatic potential (MEP) to identify electron-rich and electron-poor regions, and calculating Mulliken or Natural Bond Orbital (NBO) atomic charges. bohrium.com Positions on the ring with the most negative charge are predicted to be more susceptible to electrophilic attack. Fukui functions can also be calculated to more precisely identify the sites most reactive towards electrophiles, nucleophiles, and radicals. bohrium.com For electrophilic aromatic substitution, computational models would predict the positions ortho and para to the strongly activating hydroxyl group as the most likely sites of reaction, modulated by the deactivating and steric effects of the adjacent halogens.

Table 1: Hypothetical DFT-Calculated Reactivity Indices for Electrophilic Substitution This table is illustrative, based on established principles of computational chemistry. Actual values would require specific DFT calculations.

| Ring Position | Calculated Parameter | Predicted Reactivity Rank (Electrophilic Attack) | Rationale |

|---|---|---|---|

| C-1 | Atomic Charge | - | Substituted with -OH group |

| C-2 | Atomic Charge | 2 | Ortho to -OH, activated, but sterically hindered by Br |

| C-3 | Atomic Charge | - | Substituted with -Br atom |

| C-4 | Atomic Charge | - | Substituted with -F atom |

| C-5 | Atomic Charge | 3 | Meta to -OH, less activated |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of this compound and its derivatives over time. These simulations model the atomic movements of the molecule, providing insights into its flexibility, conformational changes, and interactions with its environment, such as solvent molecules. bohrium.com

Conformational Landscapes of this compound and Derivatives

The conformational landscape of this compound is primarily defined by the orientation of the phenolic hydroxyl group relative to the adjacent bromine atom. Computational methods can be used to scan the potential energy surface by rotating the C-O bond. beilstein-journals.org This typically reveals two main planar conformers: a syn conformer, where the hydroxyl hydrogen is oriented towards the bromine atom, and an anti conformer, where it is pointed away.

Theoretical calculations at levels like B3LYP/aug-cc-pVDZ can determine the relative energies of these conformers. beilstein-journals.orgd-nb.info The stability of each conformer is governed by a balance of intramolecular forces, including steric hindrance and dipole-dipole interactions between the C-O-H group and the C-Br and C-F bonds. d-nb.info While intramolecular hydrogen bonding is a key factor in many substituted phenols, the interaction between the -OH and an adjacent bromine is generally weak. nih.gov Therefore, dipolar effects and steric repulsion are often the determining factors in the conformational equilibrium. nih.gov

Table 2: Illustrative Conformational Analysis of this compound This table presents a hypothetical energy profile for the two primary planar conformers. Specific energy differences would be determined via quantum chemical calculations.

| Conformer | Dihedral Angle (Br-C3-C2-O) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Anti | ~180° | 0.00 (Reference) | Minimized steric repulsion, favorable dipole alignment |

Solvation Effects on Molecular Structure and Reactivity

The structure and reactivity of this compound can be significantly influenced by the solvent. Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Realistic Solvation (COSMO-RS), are used to simulate these effects. bohrium.com These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energies.

In polar solvents, conformations with a larger dipole moment are generally stabilized. MD simulations can explicitly model solvent molecules, providing a more detailed picture of specific interactions like hydrogen bonding between the phenolic -OH and solvent molecules (e.g., water or alcohols). bohrium.com These interactions can alter the conformational equilibrium and influence reaction pathways by stabilizing transition states differently. For instance, a polar protic solvent could stabilize the phenoxide ion, thereby increasing the acidity of the phenol (B47542) compared to its state in a non-polar solvent.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical frameworks that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govnih.gov For derivatives of this compound, QSAR/QSPR can be a valuable tool for predicting toxicity, enzyme inhibition, or properties like solubility without synthesizing and testing each compound. nih.govmdpi.com

The process involves three main steps:

Data Set Generation : A series of derivatives is defined, and their biological activity or property of interest is measured experimentally.

Descriptor Calculation : For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can be 2D descriptors (based on topology, e.g., connectivity indices) or 3D descriptors (based on conformation, e.g., molecular volume or surface area). nih.gov

Model Building and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Radial Basis Function Neural Networks (RBFNN), are used to build a mathematical equation linking the descriptors to the activity. nih.govresearchgate.net The model's predictive power is then rigorously validated. nih.gov

Table 3: Common Molecular Descriptors for QSAR/QSPR Modeling of this compound Derivatives Descriptor values are for the parent compound, this compound, and serve as examples.

| Descriptor Type | Descriptor Name | Example Value | Significance |

|---|---|---|---|

| Physicochemical | Molecular Weight | 191.00 g/mol nih.gov | Related to size and transport properties |

| Lipophilicity | XLogP3 | 2.36 - 2.4 nih.govambeed.com | Predicts partitioning between aqueous and lipid phases |

| Topological | Topological Polar Surface Area (TPSA) | 20.23 Ų ambeed.com | Relates to hydrogen bonding potential and membrane permeability |

| Electronic | Dipole Moment | ~1.65 D* | Measures molecular polarity, important for intermolecular interactions |

| Quantum Chemical | HOMO/LUMO Energies | Variable | Relates to electron-donating/accepting ability and reactivity |

Value for p-bromophenol from a similar computational study, illustrative for this compound.

Predictive Frameworks for Biological Activities of Derivatives

Building on QSAR principles, predictive frameworks can be established to guide the design of this compound derivatives with desired biological activities, such as enzyme inhibition. mdpi.com Such a framework would integrate QSAR modeling with other computational techniques like molecular docking.

The workflow typically involves:

Target Identification : A biological target (e.g., a specific enzyme) is identified.

Model Development : A QSAR model is developed using a known set of inhibitors for that target. The model would highlight which properties (e.g., steric bulk at a certain position, electron-withdrawing character) are crucial for activity. mdpi.com

Virtual Library Design : A virtual library of novel this compound derivatives is created by systematically modifying the parent structure (e.g., adding different substituents at the open ring positions).

Activity Prediction : The validated QSAR model is used to predict the biological activity of each compound in the virtual library.

Molecular Docking : High-scoring virtual hits are then subjected to molecular docking simulations. bohrium.commdpi.com This places the molecule into the active site of the biological target, predicting the binding mode and estimating the binding affinity. This helps to visualize the specific interactions (e.g., hydrogen bonds, halogen bonds) that contribute to the predicted activity and provides a structural basis for the QSAR findings.

This integrated computational approach allows for the rational design of potent and selective derivatives, prioritizing the synthesis of only the most promising candidates and accelerating the discovery process.

Applications of 3 Bromo 4 Fluorophenol in Medicinal Chemistry Research

Intermediate in Pharmaceutical Synthesis

The strategic placement of bromine and fluorine atoms on the phenol (B47542) ring makes 3-bromo-4-fluorophenol a valuable starting material or intermediate in multi-step synthetic pathways targeting biologically active compounds. chemimpex.comchemimpex.com The differential reactivity of the halogen substituents, along with the phenolic hydroxyl group, allows for selective chemical transformations, enabling the construction of diverse molecular architectures.

Development of Anti-Inflammatory Agents

This compound has been identified as a key intermediate in the synthesis of compounds with potential anti-inflammatory properties. chemimpex.comchemimpex.com While direct synthesis of specific anti-inflammatory drugs from this compound is not extensively detailed in the provided search results, its utility is implied through the synthesis of related fluorinated compounds. For instance, fluorinated phenyl styryl ketones and their cyclized derivatives, N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles, have demonstrated significant anti-inflammatory activity in preclinical models. nih.gov These studies highlight the importance of the fluorophenyl moiety, which can be derived from precursors like this compound, in modulating anti-inflammatory responses. The synthesis of such compounds often involves reactions that could utilize the functionalities present in this compound.

Synthesis of Analgesic Compounds

The utility of this compound extends to the development of analgesic agents. chemimpex.comchemimpex.com The synthesis of various analgesic drugs leverages halogenated phenolic intermediates to introduce specific pharmacophoric features. While direct examples starting from this compound are not explicitly outlined in the search results, the broader class of halogenated phenols is crucial in this therapeutic area.

Precursors for Gastrointestinal and Antiviral Therapeutic Candidates

The pursuit of new treatments for gastrointestinal and viral diseases has also incorporated fluorinated phenolic compounds. 4-Fluorophenol (B42351), a related compound, is a known intermediate in the synthesis of drugs for these indications. volsenchem.com Furthermore, bromophenols have shown potential as antiviral agents. For example, a patent describes the use of this compound in the synthesis of triazolopyrimidine compounds, which are being investigated for their therapeutic potential. google.com This underscores the role of this compound as a precursor in developing novel therapeutic candidates for a range of diseases.

Molecular Scaffold for Active Pharmaceutical Ingredients (APIs)

Beyond its role as a reactive intermediate, the 3-bromo-4-fluorophenyl moiety itself can serve as a core structural framework, or scaffold, for the design of new APIs. ossila.com The presence and position of the halogen atoms can significantly influence the pharmacological profile of a molecule.

Design and Synthesis of Novel Halogenated API Analogues

The this compound structure is an attractive starting point for generating libraries of novel halogenated API analogues. The bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. ossila.com This enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of a compound series. For example, the synthesis of 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives as aldose reductase inhibitors demonstrates the strategic incorporation of halogenated phenols to create new analogues with potentially improved properties. mdpi.com

Influence of Halogenation on Pharmacophore Design and Target Affinity

The incorporation of halogen atoms, such as bromine and fluorine, into a drug molecule can profoundly impact its interaction with biological targets. researchgate.net Fluorine, with its high electronegativity and small size, can alter the electronic properties of a molecule, influence its conformation, and participate in hydrogen bonding, all of which can enhance binding affinity to a target protein. mdpi.comresearchgate.net Bromine, being larger and more polarizable, can engage in halogen bonding, a non-covalent interaction with electron-rich atoms in the binding pocket of a protein, which can improve selectivity and potency. researchgate.netacs.org

The strategic placement of both bromine and fluorine in this compound provides a unique tool for pharmacophore design. This dual halogenation allows for a nuanced modulation of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. researchgate.net The differential effects of fluorine and bromine allow for a fine-tuning of the molecule's interaction with its biological target, potentially leading to the development of more potent and selective drugs. researchgate.net

Mechanistic Studies of Biological Activity

Derivatives synthesized from this compound have been instrumental in probing biological mechanisms at the molecular level. The specific arrangement of the bromo and fluoro substituents on the phenyl ring allows for targeted interactions with enzymes and receptors, facilitating detailed mechanistic investigations.

The 3-bromo-4-fluorophenyl moiety is a key component in the design of potent enzyme inhibitors. Its derivatives have been shown to effectively inhibit various enzymes implicated in disease, allowing for detailed kinetic studies.

For example, derivatives of β-lapachone incorporating a brominated N-methylaniline structure, which can be conceptually derived from precursors like this compound, have been identified as potent and selective inhibitors of human liver carboxylesterase (hCE1). The most effective compound in one such study was a bromo derivative, which exhibited an inhibition constant (Ki) of approximately 16 nM. nih.gov These N-methylated compounds were significantly more potent than their non-methylated counterparts, a finding that supports the hypothesis that preventing tautomerism to an imino form is crucial for their inhibitory activity. nih.gov